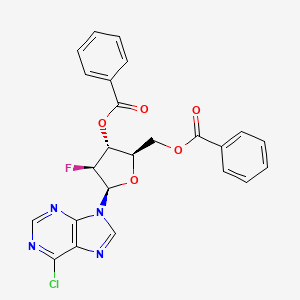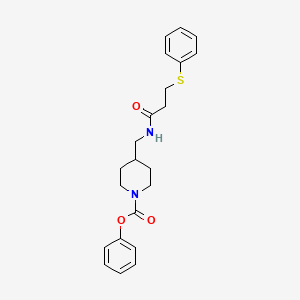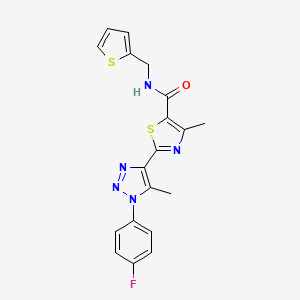
3-(2-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a piperidine ring, and a propanamide moiety, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide typically involves multiple steps:
-
Bromination of Benzene: : The initial step involves the bromination of benzene to form 2-bromobenzene. This is achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
-
Formation of Piperidine Derivative: : The next step involves the synthesis of the piperidine derivative. This can be done by reacting piperidine with methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base like triethylamine (Et₃N) to form 1-(methylsulfonyl)piperidine.
-
Coupling Reaction: : The final step is the coupling of 2-bromobenzene with the piperidine derivative. This is typically achieved through a nucleophilic substitution reaction, where the bromine atom is replaced by the piperidine derivative in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an amine.
-
Substitution: : The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Amine derivatives of the propanamide moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of bromophenyl and piperidine derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological properties. The presence of the piperidine ring is particularly interesting as it is a common motif in many pharmaceutical agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide would depend on its specific application. Generally, the bromophenyl group can interact with aromatic binding sites, while the piperidine ring can engage in hydrogen bonding or hydrophobic interactions with biological targets. The methylsulfonyl group may enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(2-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide: Similar structure but with a fluorine atom instead of bromine.
3-(2-iodophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 3-(2-bromophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide lies in the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s binding affinity and selectivity in biological systems.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3S/c1-23(21,22)19-10-8-13(9-11-19)12-18-16(20)7-6-14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELBFBRAKMAMOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2407877.png)
![3-methyl-5-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2407878.png)






![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407889.png)


![1-(3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2407893.png)
![1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2407894.png)
